molecular formula C19H21Br2NO2 B14711132 p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate CAS No. 21667-03-8

p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate

Cat. No.: B14711132
CAS No.: 21667-03-8
M. Wt: 455.2 g/mol
InChI Key: TZYLXYZBEHLNSG-UHFFFAOYSA-N
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Description

p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: is a complex organic compound that combines the structural features of both p-(Bis(2-bromoethyl)amino)phenol and 2,6-dimethylbenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate typically involves a multi-step process:

    Synthesis of p-(Bis(2-bromoethyl)amino)phenol: This step involves the reaction of phenol with bis(2-bromoethyl)amine under controlled conditions to form the desired product.

    Esterification with 2,6-dimethylbenzoic acid: The p-(Bis(2-bromoethyl)amino)phenol is then reacted with 2,6-dimethylbenzoic acid in the presence of a suitable catalyst to form the ester, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromoethyl groups can be reduced to ethyl groups.

    Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while nucleophilic substitution of the bromoethyl groups could yield various substituted derivatives.

Scientific Research Applications

p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.

    Medicine: It could be investigated for its potential use in drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl groups could facilitate interactions with biological molecules, while the phenolic and benzoate groups could contribute to binding affinity and specificity.

Comparison with Similar Compounds

p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: can be compared with other similar compounds such as:

    p-(Bis(2-chloroethyl)amino)phenol: Similar structure but with chloroethyl groups instead of bromoethyl groups.

    p-(Bis(2-bromoethyl)amino)phenol: Lacks the 2,6-dimethylbenzoate ester group.

    2,6-dimethylbenzoic acid esters: Various esters of 2,6-dimethylbenzoic acid with different alcohols.

The uniqueness of This compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

21667-03-8

Molecular Formula

C19H21Br2NO2

Molecular Weight

455.2 g/mol

IUPAC Name

[4-[bis(2-bromoethyl)amino]phenyl] 2,6-dimethylbenzoate

InChI

InChI=1S/C19H21Br2NO2/c1-14-4-3-5-15(2)18(14)19(23)24-17-8-6-16(7-9-17)22(12-10-20)13-11-21/h3-9H,10-13H2,1-2H3

InChI Key

TZYLXYZBEHLNSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr

Origin of Product

United States

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